1-(Phenylthio) Boldenone
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Overview
Description
1-(Phenylthio) Boldenone is a synthetic derivative of boldenone, an anabolic-androgenic steroid Boldenone itself is a derivative of testosterone, characterized by a double bond between the C1 and C2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Phenylthio) Boldenone can be synthesized through various chemical reactions. One common method involves the reaction of boldenone with phenylthiol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processesThis process may involve the use of specific enzymes or chemical catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylthio) Boldenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent boldenone structure.
Substitution: The phenylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Boldenone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Phenylthio) Boldenone has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of phenylthio substitution on steroid structure and reactivity.
Biology: Investigated for its potential effects on cellular processes and gene expression.
Medicine: Explored for its anabolic properties and potential therapeutic applications in muscle wasting diseases.
Industry: Utilized in the development of new anabolic agents and performance-enhancing drugs
Mechanism of Action
1-(Phenylthio) Boldenone exerts its effects by binding to androgen receptors, similar to other anabolic steroids. This binding regulates gene transcription and promotes protein synthesis, leading to increased muscle mass and strength. The phenylthio group may influence the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Boldenone: The parent compound, lacking the phenylthio group.
Testosterone: The natural androgen hormone from which boldenone is derived.
Nandrolone: Another anabolic steroid with similar anabolic effects but different chemical structure.
Uniqueness: 1-(Phenylthio) Boldenone is unique due to the presence of the phenylthio group, which may alter its pharmacokinetics and pharmacodynamics compared to other anabolic steroids. This modification can potentially enhance its anabolic effects while reducing androgenic side effects .
Properties
Molecular Formula |
C25H32O2S |
---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1-phenylsulfanyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C25H32O2S/c1-24-13-12-21-19(20(24)10-11-22(24)27)9-8-16-14-17(26)15-23(25(16,21)2)28-18-6-4-3-5-7-18/h3-7,14,19-23,27H,8-13,15H2,1-2H3/t19-,20-,21-,22-,23?,24-,25-/m0/s1 |
InChI Key |
YVMCPSUXSCEEGL-BJZAAASJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC([C@]34C)SC5=CC=CC=C5 |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CC(C34C)SC5=CC=CC=C5 |
Origin of Product |
United States |
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